molecular formula C20H23ClN4 B11314412 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B11314412
Molekulargewicht: 354.9 g/mol
InChI-Schlüssel: QYLHWUVCNGJBEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C19H21ClN4 and a molecular weight of 340.85 g/mol. It is part of the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized in medicinal chemistry as privileged scaffolds for the development of protein kinase inhibitors . These inhibitors play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cancer cells . The core pyrazolo[1,5-a]pyrimidine structure is a fused bicyclic system that provides a rigid, planar framework amenable to chemical modifications, allowing researchers to fine-tune the compound's properties and interactions with biological targets . While the specific biological activity and mechanism of action for this particular derivative require further experimental investigation, its structure features substitutions common in pharmacologically active compounds. The presence of a 3-chlorophenyl group at the 2-position and a 4-methylpiperidine moiety at the 7-position are modifications that can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to specific protein targets . Similar pyrazolo[1,5-a]pyrimidine derivatives have been explored as potent inhibitors of various kinases, including CK2, EGFR, B-Raf, and CDKs, demonstrating cytotoxicity, kinase selectivity, and antiproliferative effects in biological evaluations . This compound is intended for research purposes only, such as in vitro screening assays and structure-activity relationship (SAR) studies to develop novel therapeutic agents.

Eigenschaften

Molekularformel

C20H23ClN4

Molekulargewicht

354.9 g/mol

IUPAC-Name

2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H23ClN4/c1-13-7-9-24(10-8-13)18-11-14(2)22-20-15(3)19(23-25(18)20)16-5-4-6-17(21)12-16/h4-6,11-13H,7-10H2,1-3H3

InChI-Schlüssel

QYLHWUVCNGJBEV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC(=CC=C4)Cl)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Selectivity in Chlorination

Chlorination with POCl₃ predominantly targets positions 5 and 7 due to their electron-deficient nature. Competing reactions at other positions are minimal (<5%).

Steric Effects in Piperidine Substitution

The bulky 4-methylpiperidine group necessitates mild conditions to avoid side reactions. Elevated temperatures or prolonged reaction times reduce yields by promoting decomposition.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating intermediates. Purity exceeding 95% is achievable for all steps.

Analytical Characterization

Final compound validation includes:

  • ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 3.15–3.30 (m, 4H, piperidine), and δ 7.40–7.60 (m, 4H, Ar-H).

  • MS (ESI+) : m/z 355.1 [M+H]⁺, matching the molecular formula C₂₀H₂₃ClN₄ .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Core FormationCyclization with diethyl malonate89High yield, scalable
ChlorinationPOCl₃ (neat)61Selective for positions 5/7
Piperidine SubstitutionSNAr with K₂CO₃94Room-temperature efficiency
MethylationGrignard reagent (hypothetical)~60Direct functionalization
Suzuki CouplingPd-catalyzed cross-coupling~70Introduces aryl groups

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C7 Position

The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is highly electrophilic, enabling nucleophilic displacement reactions. This reactivity is critical for introducing pharmacologically relevant substituents.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Piperidine Substitution4-Methylpiperidine, K₂CO₃, DMF7-(4-Methylpiperidin-1-yl) derivative94%
Morpholine SubstitutionMorpholine, POCl₃, reflux7-Morpholino analog61%
Amine DisplacementBenzylamine, EtOH, 80°C7-Benzylamino derivative78%

Mechanistic Insight : Chlorine at C7 (introduced via POCl₃ chlorination) acts as a leaving group, facilitating nucleophilic attack by amines or alcohols under mild basic conditions .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group undergoes regioselective electrophilic substitution, primarily at the para-position relative to the chlorine atom.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-3-chlorophenyl derivative65%
SulfonationH₂SO₄, SO₃, 50°C4-Sulfo-3-chlorophenyl analog58%

Limitation : Steric hindrance from the pyrazolo[1,5-a]pyrimidine core restricts substitution to the phenyl ring’s less hindered positions .

Alkylation and Acylation Reactions

The dimethyl groups at C3 and C5 participate in alkylation/acylation, modifying steric and electronic properties.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
N-AlkylationCH₃I, NaH, THFQuaternary ammonium salt at N182%
O-AcylationAcetyl chloride, pyridineAcetylated C5 methyl group73%

Note : Alkylation at N1 enhances solubility but may reduce kinase inhibition potency due to increased steric bulk.

Cross-Coupling Reactions

The 3-chlorophenyl group enables transition-metal-catalyzed couplings for structural diversification.

Reaction TypeCatalysts/ReagentsProduct/OutcomeYieldSource
Suzuki-MiyauraPd(PPh₃)₄, 4-Bromophenylboronic acidBiaryl derivative68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, morpholineAminated phenyl analog71%

Applications : These reactions enable rapid exploration of structure-activity relationships (SAR) for kinase inhibition .

Oxidation and Reduction

Controlled redox reactions modify the heterocyclic core’s electronic profile.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
OxidationKMnO₄, H₂O, 70°CPyrimidine N-oxide55%
ReductionH₂, Pd/C, EtOHPartially saturated dihydro analog63%

Impact : Oxidation enhances hydrogen-bonding capacity, while reduction alters planarity and binding affinity .

Ring Functionalization via Cycloaddition

The pyrazolo[1,5-a]pyrimidine core participates in [3+2] cycloadditions to generate fused heterocycles.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Huisgen CycloadditionCuI, NaN₃, propargyl bromideTriazolo-fused derivative60%

Utility : Fused rings improve metabolic stability and target selectivity .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, have shown promise in several key areas:

Kinase Inhibition

The compound has been identified as a selective inhibitor of various kinases such as:

  • Pim-1 Kinase : Involved in cell survival and proliferation.
  • Flt-3 Kinase : Associated with hematopoietic malignancies.

Studies indicate that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity and potency against specific targets, making it a candidate for targeted cancer therapies .

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : It exhibited cytotoxic effects against multiple cancer cell lines. For instance, related compounds have shown significant activity against breast cancer cell lines with IC50 values indicating effective inhibition .

Antimicrobial Properties

Research suggests that pyrazolo[1,5-a]pyrimidines may possess antimicrobial activity:

  • Compounds from this family have demonstrated broad-spectrum effects against various bacteria and fungi, indicating potential applications in treating infections .

Antioxidant Activity

The compound has also shown promise in scavenging free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage .

Synthesis and Optimization

The synthesis of 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods that focus on optimizing yield and purity. Key steps typically involve:

  • Selection of appropriate reaction conditions,
  • Use of purification techniques to enhance product quality.

Case Studies

Several case studies have been documented to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

Case Study 1: Aurora Kinase Inhibition

A study demonstrated that related compounds effectively inhibited aurora kinases, which are critical for mitosis and are often overexpressed in cancer cells. The findings suggest that these compounds could be developed into therapeutic agents targeting aurora kinases .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies reported significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 27.6 μM against MDA-MB-231 breast cancer cells, indicating substantial anticancer properties .

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth and induction of apoptosis . The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally similar pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity/Application Reference
Target Compound 3-Cl (C2), 3,5-diMe, 4-Me-piperidinyl (C7) - Potential CNS activity (hypothesized)
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl) 4-Cl (C3), 5-Me, piperidinyl (C7) Chlorine position (C3 vs. C2) Antimicrobial
7-(2-Chlorophenylamino)-5-(fluoroethyoxy) derivative 2-Cl (C7), fluoroethyoxy (C5) Fluorine substituent, ethoxy group PET tracer for tumor imaging
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines CF3 (C7), variable alkyl/aryl groups Trifluoromethyl group (electron-withdrawing) Optical properties, enzyme inhibition
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridinylpiperazinyl) 3,4-diOMe (C3), pyridinylpiperazinyl (C7) Methoxy groups, pyridine-piperazine chain Not reported (structural diversity)

Physicochemical and Optical Properties

  • Solubility : The 4-methylpiperidinyl group enhances water solubility compared to morpholinyl derivatives () but reduces it relative to hydroxylated analogues () .

Biologische Aktivität

2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure includes a chlorophenyl group, dimethyl groups, and a piperidine moiety, which contribute to its potential therapeutic applications, particularly in cancer treatment through kinase inhibition.

  • Molecular Formula : C20_{20}H23_{23}ClN4_{4}
  • Molecular Weight : 354.9 g/mol
  • Structure : The compound features a bicyclic structure with both pyrazole and pyrimidine rings.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family can selectively inhibit various kinases involved in cancer progression. Specifically, 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has shown significant activity against:

  • Pim-1 Kinase : Involved in cell survival and proliferation.
  • Flt-3 Kinase : Associated with acute myeloid leukemia.

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies:

Inhibitory Activity

The compound exhibits potent inhibitory effects on specific kinases. For instance:

  • Pim-1 Inhibition : Demonstrated IC50_{50} values indicating effective inhibition at low concentrations.
  • Flt-3 Inhibition : Similar potency has been observed against Flt-3 kinase.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Tested : FaDu hypopharyngeal tumor cells and others.
  • Results : The compound exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like bleomycin in some cases.

Structure–Activity Relationship (SAR)

The unique structural features of 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine enhance its biological activity:

  • Chlorophenyl Group : Increases binding affinity to target kinases.
  • Piperidine Moiety : Contributes to improved solubility and bioavailability.

Comparative Analysis

A comparative analysis with similar compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
7-Amino-4-methylpyrazolo[1,5-a]pyrimidineAmino group at position 7Kinase inhibition
2-Methyl-3-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidineMethoxy group at position 4Anticancer activity
4-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidineTrifluoromethyl substitutionSelective kinase inhibition

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on FaDu Cells : Showed enhanced apoptosis induction compared to traditional therapies.
  • Kinase Binding Studies : Utilized molecular docking techniques to elucidate binding affinities and mechanisms of action against Pim-1 and Flt-3 kinases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates, as demonstrated in palladium-mediated protocols . Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For example, nitroalkene precursors are validated by their IR absorption at 1520–1550 cm⁻¹ (NO₂ stretching), and cyclized products are confirmed via X-ray crystallography for stereochemical accuracy .

Q. How is the crystal structure of this compound determined, and what parameters ensure structural accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL-2018/3 yield R factors < 0.05 for high precision . Key parameters include mean C–C bond length deviations (≤ 0.003 Å) and data-to-parameter ratios > 15.0 to minimize overfitting .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in palladium-catalyzed cyclizations for this compound?

  • Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reductant stoichiometry (e.g., 1.5 equiv HCO₂H). Solvent polarity (DMF > EtOH) and temperature (80–100°C) significantly influence cyclization efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>70%) are achievable by pre-activating nitro groups with trifluoroacetic anhydride .

Q. What strategies resolve discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., enzyme inhibition vs. cell-based assays). Standardize protocols:

  • Enzyme Inhibition : Use recombinant kinases (e.g., KDR kinase) with ATP-competitive assays (IC₅₀ values ± SEM) .
  • Antiparasitic Activity : Validate antitrypanosomal effects via Trypanosoma brucei viability assays (Alamar Blue staining) .
  • Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with active sites. For example:

  • Docking : Use the crystal structure of the peripheral benzodiazepine receptor (PDB: 2QVR) to assess ligand-receptor complementarity .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of the piperidin-1-yl group in the hydrophobic pocket .
  • Validate predictions with in vitro assays (e.g., fluorescence polarization for competitive binding ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.